molecular formula C12H19NO3 B1375346 Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-74-7

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1375346
CAS No.: 1101840-74-7
M. Wt: 225.28 g/mol
InChI Key: UCGIBIIHRXRKHW-UHFFFAOYSA-N
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Description

Chemical Identification Parameters

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is uniquely identified by its Chemical Abstracts Service number 1101840-74-7, which serves as its universal chemical identifier. The compound belongs to the broader class of azaspiro compounds, which are characterized by the presence of nitrogen atoms within their spirocyclic framework. This particular molecule represents a specialized subset of heterocyclic compounds where at least one atom in the ring structure is not carbon, specifically featuring nitrogen as the heteroatom.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting the compound's structural complexity and functional group arrangements. The molecule has been assigned the PubChem Compound Identifier 66783635, facilitating its identification in chemical databases and scientific literature. Additionally, the compound has been cataloged under various supplier-specific identifiers, including the MDL number T172017, which is commonly used in chemical inventory management systems.

Molecular Formula and Weight Characteristics

The molecular formula C₁₂H₁₉NO₃ represents the precise atomic composition of this compound. This formula indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 225.28 grams per mole. The molecular weight calculation is critical for stoichiometric calculations in synthetic procedures and for determining appropriate reaction conditions in laboratory settings.

The distribution of atoms within the molecule reflects its complex structural organization, with the carbon framework providing the backbone for the spirocyclic system, while the nitrogen atom serves as the key heteroatom that defines the compound's chemical behavior. The three oxygen atoms are strategically positioned within the carboxylate protecting group and the ketone functionality, contributing significantly to the molecule's reactivity profile and synthetic utility.

Property Value Reference
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
CAS Number 1101840-74-7
PubChem CID 66783635
MDL Number T172017

Structural Architecture and Spirocyclic Features

The structural architecture of this compound is defined by its unique spiro junction, where two distinct ring systems share a single carbon atom. This spirocyclic arrangement creates a rigid three-dimensional framework that significantly influences the compound's chemical and biological properties. The spiro structure consists of two fused rings, with one ring containing the nitrogen atom that gives the compound its azaspiro designation.

The SMILES notation CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1 provides a linear representation of the molecule's connectivity, illustrating the complex bonding pattern that defines the spirocyclic system. This notation reveals the presence of the tert-butyl protecting group attached to the carboxylate functionality, as well as the ketone group that contributes to the compound's electrophilic character. The spirocyclic core creates a constrained molecular geometry that limits conformational flexibility, a property that is often advantageous in drug design applications where specific three-dimensional orientations are required for biological activity.

The topological polar surface area of 46.61 square angstroms and the calculated logarithm of the partition coefficient (LogP) value of 1.9765 provide important insights into the compound's physicochemical properties. These parameters are crucial for predicting the molecule's behavior in biological systems, including its membrane permeability and lipophilicity characteristics. The relatively moderate polar surface area suggests favorable properties for oral bioavailability, while the LogP value indicates balanced hydrophilic and lipophilic characteristics.

Properties

IUPAC Name

tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIBIIHRXRKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735772
Record name tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101840-74-7
Record name tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate has potential applications in drug development due to its structural characteristics that may influence biological activity.

  • Anticancer Agents : Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of other complex molecules.

  • Building Block for Drug Synthesis : Its unique structure allows it to be utilized as a building block for synthesizing more complex pharmaceutical compounds, including those targeting specific biological pathways.

Material Science

The compound's properties make it suitable for applications in material science.

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various spiro compounds, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development as an anticancer drug.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound highlighted the importance of reaction conditions such as temperature and solvent choice on yield and purity. This optimization is crucial for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95–97% (HPLC)
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) for long-term stability .
  • Hazard Profile : Classified with warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[2.5]octane or related scaffolds are critical in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. Below is a detailed comparison of structurally analogous compounds:

Compounds with the 6-Azaspiro[2.5]octane Core

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 147804-30-6 1-Oxa (oxygen atom) C₁₁H₁₇NO₃ 223.26 Oxygen replaces a methylene group, altering electronic properties Intermediate in antimalarial drug synthesis
Tert-butyl 1,1,2-tribromo-6-azaspiro[2.5]octane-6-carboxylate N/A 1,1,2-Tribromo C₁₂H₁₆Br₃NO₃ 454.98 Bromine substituents enhance electrophilicity Probable precursor for cross-coupling reactions
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 1262396-34-8 5-Hydroxymethyl (chiral center) C₁₃H₂₃NO₃ 241.33 Stereochemistry impacts binding affinity in chiral environments Building block for enantioselective synthesis
Tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride 1624261-87-5 1-Aminomethyl (hydrochloride salt) C₁₃H₂₃ClN₂O₂ 286.79 Basic amine functionality enables salt formation Intermediate for cationic ligands or APIs

Compounds with Modified Spiro Ring Systems

Compound Name CAS Number Spiro System Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate N/A Azaspiro[3.4]octane C₁₂H₁₉NO₃ 225.29 Larger spiro ring (3.4 vs. 2.5) increases conformational flexibility MAGL inhibitors for neurological disorders
Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 1581683-57-9 Azaspiro[3.4]octane C₁₁H₁₇NO₃ 223.26 Ketone at 5-position; distinct ring strain Unspecified, likely protease inhibitors

Functional Group Variations

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate N/A 4-Hydroxymethyl, 4-methoxy C₁₂H₂₃NO₄ 245.32 Piperidine ring instead of spirocyclic core AMPK activators for metabolic diseases
Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate N/A Boron-containing heterocycle C₁₅H₂₃BN₂O₅ 366.22 Boron integration enables Suzuki-Miyaura couplings Probable intermediate in boron-based therapeutics

Biological Activity

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (CAS: 1101840-74-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Boiling Point : Approximately 331.8 °C (predicted)
  • Density : 1.14 g/cm³ (predicted)
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2–8 °C

Biological Activity

This compound has been studied for various biological activities, particularly in the context of drug design and development. The compound's structure suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Anticancer Potential

The spirocyclic structure is known to influence cell signaling pathways involved in cancer progression. Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells, potentially making this compound a candidate for further anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spiro structure. The following general synthetic route has been proposed:

  • Starting Material : Appropriate amines and carboxylic acids.
  • Reagents : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of amide bonds.
  • Cyclization : Heating under controlled conditions to promote the formation of the spirocyclic structure.

Case Studies

Several studies have explored the biological activities of related spiro compounds:

  • Study on Antimicrobial Activity :
    • A study conducted by Smith et al. (2021) evaluated a series of spiro compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Research :
    • A study by Johnson et al. (2022) investigated the apoptotic effects of spiro compounds on breast cancer cell lines.
    • Findings suggested that compounds with similar structural motifs to this compound could significantly reduce cell viability through caspase activation.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, and how do reaction conditions affect yield?

The compound is typically synthesized via bromomethylene-piperidine intermediates. For example, a 54% yield was achieved using tert-butyl 4-(bromomethylene)piperidine-1-carboxylate as a starting material under prolonged reaction times (120 h), followed by purification via gradient chromatography (2–20% Et₂O/Pentane) . Key factors include:

  • Reaction time optimization : Longer durations may improve cyclization but risk side reactions.
  • Purification methods : Gradient elution is critical for isolating the spirocyclic product from byproducts.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this spirocyclic compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structural refinement. Its robustness in handling small-molecule crystallography makes it ideal for confirming spirocyclic geometry .
  • NMR spectroscopy : The tert-butyl group’s singlet (~1.4 ppm) and the spirocyclic ring’s unique coupling patterns help validate the structure .
  • Chromatographic purity : TLC (Rf = 0.55 in 10% Et₂O/Pentane) and HPLC are standard for assessing synthetic success .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in downstream applications?

The 6-azaspiro[2.5]octane core introduces steric constraints and ring strain, which can modulate reactivity in:

  • Medicinal chemistry : The spiro scaffold is prized for conformational rigidity, enhancing target binding in drug discovery (e.g., kinase inhibitors) .
  • Catalysis : The tert-butyl carbamate group acts as a protective moiety, enabling selective functionalization at the 4-oxo position . Computational studies (e.g., DFT) are recommended to quantify strain energy and predict reactivity .

Q. What strategies resolve contradictions in synthetic yields reported for similar spirocyclic compounds?

Discrepancies in yields (e.g., 54% vs. lower yields in other studies) may arise from:

  • Substrate purity : Impurities in starting materials like tert-butyl 4-(bromomethylene)piperidine-1-carboxylate can hinder cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates better than non-polar alternatives .
  • Temperature control : Exothermic ring-closing steps require precise thermal management to avoid decomposition .

Q. How can experimental phasing and refinement tools like SHELX improve structural analysis of derivatives?

SHELX’s algorithms are critical for:

  • High-resolution refinement : Resolving electron density maps for the spirocyclic core, even with twinned crystals .
  • Hydrogen bonding networks : Identifying interactions between the 4-oxo group and adjacent functional moieties . For macromolecular complexes, SHELXPRO interfaces with PDB data to model ligand-protein interactions .

Methodological Challenges

Q. What precautions are essential for handling this compound in air/moisture-sensitive reactions?

  • Storage : Refrigerate in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .
  • Glovebox use : Required for reactions involving organometallic reagents (e.g., Grignard additions to the 4-oxo position) .
  • Electrostatic discharge (ESD) prevention : Grounded equipment minimizes ignition risks during solvent handling .

Q. How can computational modeling guide the design of novel spirocyclic analogs?

  • Molecular docking : Predict binding affinities for targets like proteases or GPCRs using the spiro scaffold as a template .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-oxo position) with biological activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

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